Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-
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Overview
Description
Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- is a complex organic compound that features a unique structure combining an indene moiety with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the indene and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-
- Methanone, (2-methylphenyl)phenyl-
- 2-Pyrrolidinone, 1-methyl-
Uniqueness
Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- stands out due to its unique combination of an indene ring with a pyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61099-26-1 |
---|---|
Molecular Formula |
C21H21NO |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(3-methyl-2-pyrrolidin-1-yl-3H-inden-1-yl)-phenylmethanone |
InChI |
InChI=1S/C21H21NO/c1-15-17-11-5-6-12-18(17)19(20(15)22-13-7-8-14-22)21(23)16-9-3-2-4-10-16/h2-6,9-12,15H,7-8,13-14H2,1H3 |
InChI Key |
UZLGEMDNOBSONV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C(=C1N3CCCC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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